Z-Gly-pro-ala-OH
Description
Significance of Z-Gly-Pro-Ala-OH as a Peptide Scaffold in Research
In peptide and protein research, a "scaffold" refers to a core structure upon which more complex molecular assemblies can be built. This compound serves as a valuable peptide scaffold due to the specific structural characteristics imparted by its amino acid sequence and protecting group. chemimpex.com
The proline residue introduces a characteristic kink or bend in the peptide backbone, which is a common feature in many biologically active proteins and influences their three-dimensional structure. The glycine (B1666218) residue provides conformational flexibility, while the alanine (B10760859) residue adds a small, neutral side chain. Together, this sequence can be used to mimic or study specific turns or regions within larger proteins. nih.gov
The primary role of this compound as a scaffold is in solid-phase peptide synthesis (SPPS), where it can be incorporated as a pre-formed tripeptide unit. biosynth.com This approach can improve the efficiency and purity of the final synthetic peptide by overcoming challenges associated with the stepwise addition of individual amino acids, particularly proline. The stability conferred by the Z-group ensures the integrity of the tripeptide unit during subsequent coupling reactions. chemimpex.com Researchers utilize this scaffold in studies related to protein folding and enzyme activity to gain insights into various biological processes. chemimpex.com
Overview of this compound's Role in Peptide-Based Drug Discovery and Biotechnology Research
The unique properties of this compound make it a valuable compound in the fields of peptide-based drug discovery and biotechnology. chemimpex.com Its application spans from serving as an intermediate in chemical synthesis to its use as a tool in enzymatic and cellular studies.
In peptide-based drug discovery , this compound functions as a building block for synthesizing larger peptide drug candidates. chemimpex.com Peptides are of great interest as therapeutics due to their high specificity and potency. The Gly-Pro-Ala sequence is found in various natural proteins, and peptides containing this motif are studied for their potential to modulate biological pathways. For instance, research has shown that the peptide fragment Gly-Pro-Ala can be generated by the enzymatic cleavage of larger substrates. fishersci.comglpbio.combachem.com Furthermore, studies have investigated peptides like Z-Gly-Pro-Ala as competitive inhibitors of specific enzymes, such as prolyl endopeptidase, which is involved in various physiological processes. dcu.ie The ability to construct novel peptides using scaffolds like this compound is crucial for developing therapeutics for conditions such as metabolic disorders and neurodegenerative diseases. chemimpex.com
In biotechnology research , the compound is applied in protein engineering and for studying enzyme kinetics. chemimpex.com It can be used to create substrates for proteases, allowing researchers to study enzyme activity and identify potential inhibitors. dcu.ie In protein engineering, incorporating stable fragments like this compound can help in designing proteins with enhanced stability or novel functions for industrial applications. chemimpex.com The broader field of biotechnology also leverages peptide scaffolds for creating bioactive matrices in regenerative medicine and for developing diagnostic tools. frontiersin.orgfrontiersin.org
Table of Research Applications:
| Research Area | Specific Application of this compound | Research Finding/Significance |
|---|---|---|
| Enzymology | Competitive Inhibitor | Investigated as a competitive inhibitor of prolyl endopeptidase (PE), an enzyme implicated in various physiological and pathological processes. dcu.ie |
| Peptide Synthesis | Building Block/Scaffold | Used as a stable, pre-formed tripeptide unit in the synthesis of more complex peptides and peptide-based drugs. chemimpex.com |
| Drug Discovery | Precursor for Therapeutics | Employed in the design and synthesis of novel peptide therapeutics aimed at specific biological targets, including those for metabolic and neurodegenerative diseases. chemimpex.com |
| Biotechnology | Protein Engineering | Used to modify protein structures to improve their stability and functionality for potential industrial or therapeutic use. chemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6/c1-12(17(24)25)20-16(23)14-8-5-9-21(14)15(22)10-19-18(26)27-11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11H2,1H3,(H,19,26)(H,20,23)(H,24,25)/t12-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRIIPBSDFLGNG-JSGCOSHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for Synthesis and Structural Modification of Z Gly Pro Ala Oh and Its Analogs
Peptide Synthesis Approaches Involving Z-Gly-Pro-Ala-OH
The construction of the this compound peptide backbone relies on the precise, stepwise formation of amide bonds between its constituent amino acids: glycine (B1666218), proline, and alanine (B10760859). The choice between solid-phase and solution-phase synthesis often depends on the desired scale, purity requirements, and the complexity of the final molecule.
Application of Solid-Phase Peptide Synthesis (SPPS) for this compound Derivatives
Solid-Phase Peptide Synthesis (SPPS) is a powerful methodology for preparing peptides and their derivatives by sequentially adding amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. peptide.com This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing of the resin. peptide.com
The synthesis of a this compound derivative on a solid support would typically commence by anchoring the C-terminal amino acid, alanine, to a suitable resin, such as Wang or 2-chlorotrityl chloride resin. researchgate.net The synthesis proceeds through repeated cycles of Nα-protecting group removal and coupling of the next amino acid. For instance, using the widely adopted Fmoc (9-fluorenylmethyloxycarbonyl) strategy, the process would involve:
Attachment of Fmoc-Ala-OH to the resin.
Removal of the Fmoc group using a mild base, typically a solution of piperidine in a solvent like dimethylformamide (DMF). explorationpub.com
Coupling of the next amino acid, Fmoc-Pro-OH, using activating agents such as diisopropylcarbodiimide (DIC) with an additive like hydroxybenzotriazole (HOBt), or a uronium-based reagent like HATU. sigmaaldrich.com
Repetition of the deprotection and coupling steps with Z-Gly-OH.
Finally, the completed peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously, often using a strong acid cocktail such as trifluoroacetic acid (TFA) with scavengers. nih.gov
This method is particularly advantageous for creating a library of derivatives, as modifications can be easily introduced by incorporating unnatural amino acids or attaching labels to the peptide while it remains on the solid support. nih.gov
Solution-Phase Peptide Synthesis Methodologies for this compound and Fragment Condensation
Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), is the classical method for peptide construction where all reactions occur in a homogeneous solution. This technique is highly scalable and allows for the purification of intermediates at each step, ensuring high purity of the final product. nih.gov The synthesis of this compound in solution can be performed stepwise by sequentially coupling the protected amino acids, or through a more convergent approach known as fragment condensation. springernature.com
In a stepwise approach, Z-Gly-OH could be coupled with a proline ester (e.g., H-Pro-OMe), followed by saponification of the resulting dipeptide ester to yield Z-Gly-Pro-OH. This dipeptide is then activated and coupled with an alanine ester (e.g., H-Ala-OtBu) to form the fully protected tripeptide, which is subsequently deprotected to give the final product.
Strategic Utilization of N-terminal Protecting Groups in this compound Synthesis
The selection of the N-terminal protecting group is critical for a successful peptide synthesis strategy, preventing self-polymerization of amino acids and controlling the sequence of addition. nih.gov In this compound, the "Z" group, or benzyloxycarbonyl (Cbz), is a well-established α-amino protecting group. creative-peptides.com
The Z-group is valued for several properties:
Stability : It is stable to the mildly basic conditions used to remove Fmoc groups and the acidic conditions used for Boc (tert-butoxycarbonyl) group removal, making it orthogonal to these common protecting group strategies. creative-peptides.compeptide.com
Racemization Resistance : It helps to suppress racemization during the activation of the carboxyl group for coupling. creative-peptides.com
Removal Conditions : The Z-group is typically removed under neutral conditions via catalytic hydrogenation (e.g., H₂/Pd) or with strong acids like hydrogen bromide in acetic acid (HBr/AcOH). creative-peptides.com
The strategic use of the Z-group is particularly evident in fragment condensation strategies. A peptide fragment can be synthesized with a Z-group at its N-terminus and a C-terminal ester. The ester can be selectively removed to allow for further chain elongation at the C-terminus, while the Z-group remains intact. Conversely, the Z-group can be removed to expose the N-terminal amine for coupling with another peptide fragment, providing precise control over the assembly of larger peptides. springernature.com
Design and Generation of this compound Analogs and Derivatives
The this compound sequence serves as a versatile scaffold for designing and generating specialized chemical tools for biochemical and medical research. By modifying the core structure, researchers can create substrates for enzyme assays, inhibitors to probe enzyme function, and modulators of biological pathways.
Synthesis of Fluorogenic and Chromogenic Substrates Based on this compound Structure
Fluorogenic and chromogenic substrates are invaluable tools for detecting and quantifying enzyme activity. biosynth.com They are designed to be non-fluorescent or colorless until cleaved by a specific enzyme, which releases a fluorescent (fluorophore) or colored (chromophore) reporter molecule. biosynth.comgoogle.com The peptide sequence determines the substrate's specificity for the target enzyme. tandfonline.com
The synthesis of such substrates involves coupling the C-terminus of the Z-Gly-Pro-Ala peptide to an amino-containing reporter group.
Chromogenic Substrates : A common chromophore is p-nitroaniline (pNA). The synthesis involves activating the carboxylic acid of this compound and reacting it with pNA to form an amide bond. Cleavage of this bond by a target protease releases the yellow-colored pNA, which can be quantified spectrophotometrically. tandfonline.com
Fluorogenic Substrates : A widely used fluorophore is 7-amino-4-methylcoumarin (AMC). medchemexpress.com Similar to the chromogenic substrates, this compound is coupled to AMC. Enzymatic hydrolysis liberates the highly fluorescent AMC, allowing for sensitive detection of enzyme activity. medchemexpress.comaatbio.com The Z-Gly-Pro sequence is a known substrate for enzymes like prolyl endopeptidase. medchemexpress.com
| Reporter Group | Type | Detection Method | Typical Excitation (λex) | Typical Emission (λem) |
|---|---|---|---|---|
| p-Nitroaniline (pNA) | Chromogenic | Absorbance Spectroscopy | N/A | N/A (Abs. ~380-410 nm) |
| 7-Amino-4-methylcoumarin (AMC) | Fluorogenic | Fluorescence Spectroscopy | ~380 nm | ~460 nm |
| Rhodamine 110 (R110) | Fluorogenic | Fluorescence Spectroscopy | ~490 nm | ~520 nm |
| 7-Amino-4-trifluoromethylcoumarin (AFC) | Fluorogenic | Fluorescence Spectroscopy | ~400 nm | ~505 nm |
Development of Peptide-Based Inhibitors and Modulators Derived from this compound
Peptide sequences that are recognized by enzymes can be converted from substrates into inhibitors by replacing the scissile amide bond or modifying the C-terminal carboxyl group into a reactive "warhead". nih.gov This electrophilic warhead can form a covalent bond with a nucleophilic residue (e.g., serine, cysteine, or histidine) in the enzyme's active site, leading to irreversible inhibition. acs.org
Starting from the this compound scaffold, various classes of inhibitors can be synthesized. A common strategy involves converting the C-terminal carboxylic acid into a reactive carbonyl derivative. For example, the synthesis of a chloromethyl ketone (CMK) inhibitor, Z-Gly-Pro-Ala-CH₂Cl, would proceed by:
Activating the carboxylic acid of this compound (e.g., as a mixed anhydride).
Reacting the activated species with diazomethane (CH₂N₂) to form a diazomethyl ketone.
Treating the diazomethyl ketone with anhydrous HCl to yield the final chloromethyl ketone.
This peptide-based chloromethyl ketone can then specifically target and alkylate an active site histidine residue in certain proteases. acs.org Other warheads can be installed using similar chemical principles to target different active site residues, making this a versatile strategy for developing potent and selective enzyme inhibitors.
| Warhead Type | Chemical Structure | Target Active Site Residue(s) |
|---|---|---|
| Chloromethyl Ketone (CMK) | -COCH₂Cl | Histidine, Cysteine |
| Fluoromethyl Ketone (FMK) | -COCH₂F | Cysteine |
| Acyloxymethyl Ketone (AOMK) | -COCH₂OCOR' | Serine, Cysteine |
| Diazomethyl Ketone | -COCHN₂ | Cysteine |
| Vinyl Sulfone | -SO₂CH=CH₂ | Cysteine |
Rational Design and Synthesis of this compound Analogs for Enhanced Bioactivity
The rational design of peptide analogs is a key strategy in medicinal chemistry to enhance biological activity, improve stability, and modulate pharmacokinetic properties. This process involves making specific, targeted modifications to a parent peptide structure based on an understanding of its structure-activity relationship (SAR). For the tripeptide this compound, several rational design approaches can be hypothesized to create analogs with potentially enhanced bioactivity. These strategies often focus on amino acid substitution, backbone modification, and conformational constraint.
Amino Acid Substitution:
A primary strategy in analog design is the substitution of one or more amino acids in the parent sequence. The choice of which residue to replace and which amino acid to introduce is guided by the desired outcome. For instance, replacing an amino acid with a non-natural or sterically hindered counterpart can increase resistance to enzymatic degradation.
In the context of this compound, systematic substitution of each amino acid could be explored. For example, the alanine residue could be replaced with other amino acids to investigate the impact of side-chain size, polarity, and charge on bioactivity. Similarly, modifications to the glycine or proline residues could be made to alter the peptide's flexibility and conformational preferences.
Backbone Modification and Conformational Constraint:
Altering the peptide backbone is another powerful tool for enhancing bioactivity. Techniques such as N-methylation or the introduction of pseudo-peptide bonds can improve metabolic stability. Furthermore, constraining the peptide's conformation can lock it into a bioactive shape, leading to higher affinity for its target.
One method to achieve conformational constraint is through the installation of a triazolyl-bridge between amino acid side chains. This approach has been shown to enhance the activity of antimicrobial peptides by pre-structuring them into a specific conformation. While not specifically documented for this compound, this strategy could theoretically be applied to create more rigid and potent analogs.
Synthesis Methodologies:
The synthesis of this compound and its analogs is typically achieved through solid-phase peptide synthesis (SPPS). The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a commonly employed method for assembling the peptide chain on a solid support, such as a Rink amide resin. This automated process allows for the sequential addition of Fmoc-protected amino acids, including any non-natural or modified residues, to build the desired peptide sequence.
Table 1: Potential Strategies for this compound Analog Design
| Modification Strategy | Specific Approach | Potential Outcome |
| Amino Acid Substitution | Replace Alanine with other natural or non-natural amino acids. | Modulate binding affinity and specificity. |
| Introduce D-amino acids. | Increase proteolytic stability. | |
| Backbone Modification | N-methylation of peptide bonds. | Enhance metabolic stability and cell permeability. |
| Conformational Constraint | Introduction of a triazolyl-bridge. | Pre-structure the peptide for enhanced target binding. |
| Cyclization of the peptide. | Improve stability and receptor selectivity. |
It is important to note that while these are established principles in peptide drug design, specific research on the rational design and synthesis of this compound analogs for enhanced bioactivity is not extensively available in the public domain. The successful development of more potent and stable analogs would require systematic application of these design principles followed by thorough biological evaluation.
Biochemical and Enzymatic Research Applications of Z Gly Pro Ala Oh
Substrate Specificity and Enzyme Interaction Studies
The tripeptide Z-Gly-Pro-Ala-OH serves as a valuable tool in biochemical and enzymatic research, particularly in the study of proline-specific peptidases. Its structure allows for specific interactions with the active sites of these enzymes, providing insights into their function and substrate preferences.
This compound is recognized as a substrate for prolyl endopeptidase (PEP), also known as prolyl oligopeptidase (POP), an enzyme that cleaves peptide bonds on the carboxyl side of proline residues. chemimpex.comgoogle.com Research has shown that related dipeptides, such as Z-Gly-Pro-OH, act as product-like inhibitors of prolyl oligopeptidase. researchgate.net Structural studies of the enzyme-inhibitor complex reveal that Z-Gly-Pro-OH binds in a manner that mimics the product of substrate hydrolysis. researchgate.net This interaction has been crucial for understanding the enzyme's catalytic mechanism.
The binding of Z-Gly-Pro-OH to an inactive variant of prolyl oligopeptidase (S554A) has been visualized through crystallographic studies. researchgate.net This research illustrates a binding mode that closely resembles that of the potent aldehyde inhibitor Z-Pro-prolinal. researchgate.net This suggests that this compound likely interacts with the enzyme's active site in a similar substrate-like fashion before its hydrolysis.
The interaction between Z-Gly-Pro-OH and prolyl oligopeptidase has been instrumental in delineating the enzyme's active site. In the enzyme-inhibitor complex, one of the carboxylate oxygen atoms of Z-Gly-Pro-OH occupies the oxyanion binding site, forming hydrogen bonds with the hydroxyl group of Tyr473 and the main chain NH of Asn555. researchgate.net The other oxygen atom of the carboxylate is linked to the Nε2 of the catalytic His680. researchgate.net The P1 proline ring of the substrate stacks against the aromatic Trp595. researchgate.net
This detailed structural information, derived from studying the binding of Z-Gly-Pro-OH, has also enabled the titration of the catalytic histidine residue (His680). researchgate.netoup.com By measuring the association constant of the enzyme-inhibitor complex at different pH values, a pKa of 6.25 was determined for this critical catalytic residue. oup.com The study of such interactions provides a framework for understanding how this compound and other proline-containing substrates are recognized and positioned for catalysis within the active site of proline-specific peptidases.
In the study of prolyl endopeptidases, various synthetic substrates are employed to assay enzyme activity. This compound can be compared with commonly used chromogenic and fluorogenic substrates like Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA) and Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC).
Z-Gly-Pro-pNA is a chromogenic substrate where the cleavage of the Pro-pNA bond releases p-nitroaniline (pNA), a yellow compound that can be measured spectrophotometrically at 410 nm. toyobo-global.com This allows for a continuous kinetic assay of enzyme activity. However, a significant drawback of Z-Gly-Pro-pNA is its low solubility in aqueous buffers, often necessitating the use of co-solvents like dioxane, which can interfere with enzyme kinetics. nih.gov
Z-Gly-Pro-AMC is a fluorogenic substrate. Enzymatic hydrolysis releases the highly fluorescent 7-amido-4-methylcoumarin (AMC), which can be detected with high sensitivity at excitation and emission wavelengths of approximately 380 nm and 460 nm, respectively. glpbio.commedchemexpress.comcaymanchem.com This high sensitivity makes it suitable for detecting low levels of enzyme activity. nih.gov Like Z-Gly-Pro-pNA, it is used to quantify the activity of prolyl endopeptidase and other proline-specific enzymes. glpbio.comnih.gov
In contrast, the hydrolysis of this compound results in the formation of Z-Gly-Pro and Alanine (B10760859). The detection of these products typically requires methods like HPLC or colorimetric assays after reaction with reagents like ninhydrin, which detects the newly formed primary amine of the alanine. bachem.comtandfonline.com While not as direct as continuous spectrophotometric or fluorometric assays, the use of this compound allows for the study of enzymes where the leaving group influences substrate recognition and turnover.
The table below summarizes the key features of these related substrates.
| Substrate | Leaving Group | Detection Method | Key Features |
| This compound | Alanine | HPLC, Ninhydrin Assay | Represents a more natural peptide bond. |
| Z-Gly-Pro-AMC | 7-amido-4-methylcoumarin (AMC) | Fluorometry (Ex: ~380 nm, Em: ~460 nm) | High sensitivity. glpbio.commedchemexpress.com |
| Z-Gly-Pro-pNA | p-nitroaniline (pNA) | Spectrophotometry (~410 nm) | Allows for continuous colorimetric assay; low aqueous solubility. nih.gov |
This compound and its derivatives can act as modulators of proline-specific peptidase activity. As a substrate, this compound participates directly in the enzymatic reaction. Its dipeptide precursor, Z-Gly-Pro-OH, has been shown to be a product-like inhibitor of prolyl oligopeptidase, demonstrating competitive inhibition. researchgate.net
Derivatives of related proline-containing peptides are well-documented as potent inhibitors. For instance, converting the C-terminal carboxyl group to an aldehyde, as in Z-Pro-prolinal, creates a powerful transition-state analogue inhibitor of prolyl oligopeptidase. dcu.ietandfonline.com Similarly, the introduction of a chloromethyl ketone (CMK) group to Z-Ala-Pro creates a highly effective inhibitor of proteases.
It can be inferred that modifications to the C-terminal alanine of this compound could also produce potent inhibitors. For example, converting the alanine to an aldehyde (Z-Gly-Pro-alaninal) or another reactive functional group could enhance its binding affinity and inhibitory effect on prolyl endopeptidase. The structural requirements for inhibition are often stringent, with factors such as the N-terminal blocking group and the stereochemistry of the proline residue playing critical roles in the potency of inhibition. tandfonline.com
Enzyme Kinetic and Mechanistic Investigations
The rate of enzymatic hydrolysis of this compound by proline-specific peptidases can be determined by measuring the appearance of its products, Z-Gly-Pro and alanine, over time. This is typically achieved using techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the substrate and products. dcu.ie
The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), describe the affinity of the enzyme for the substrate and the turnover rate, respectively. These are determined by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
The table below presents reported kinetic parameters for the hydrolysis of various proline-containing substrates by different prolyl endopeptidases (PEP) and related enzymes.
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |
| Aeromonas punctata PEP | Z-Gly-Pro-pNA | 0.81 | 505 | 623 |
| Prolyl Endoprotease | Z-Gly-Pro-pNA | 1.10 | 54 | 49 |
| Flavobacterium meningosepticum PEP | Suc-Ala-Pro-pNA | 0.70 | 38 | 54 |
| Myxococcus xanthus PEP | Suc-Ala-Pro-pNA | 0.36 | 13 | 36 |
| Sphingomonas capsulata PEP | Suc-Ala-Pro-pNA | 0.52 | 10 | 19 |
| Bacillus sp. No. AH-101 Protease | Z-Gly-Gly-Leu-pNA | 0.500 | 120.9 | 243.2 |
| Bacillus sp. No. AH-101 Protease | Suc-Ala-Ala-Pro-Leu-pNA | 0.378 | 97.9 | 258.9 |
Data compiled from multiple sources. nih.govtandfonline.com
These values highlight how the peptide sequence influences substrate binding and turnover rate. The rate of hydrolysis for this compound would similarly depend on the specific enzyme and reaction conditions, with its more "natural" peptide bond providing a different kinetic profile compared to substrates with artificial leaving groups.
Kinetic Analysis of Enzyme Inhibition by this compound and its Analogs
The unique sequence of this compound allows it to serve as an inhibitor for certain proteases, particularly those that recognize and cleave peptide bonds involving proline residues. Its inhibitory properties, along with those of its analogs, have been characterized through detailed kinetic studies.
One notable study investigated the inhibitory effect of this compound on a novel post-proline cleaving endopeptidase, referred to as Z-pro-prolinal-Insensitive-Peptidase (ZIP). dcu.ie Kinetic analysis using Lineweaver-Burk plots revealed that this compound acts as a non-competitive inhibitor of ZIP when the fluorogenic substrate Z-Gly-Pro-AMC is used. dcu.ie In non-competitive inhibition, the inhibitor binds to a site on the enzyme other than the active site, reducing the enzyme's catalytic efficiency without affecting substrate binding.
The inhibition constants (Ki) for a series of proline-containing peptides against ZIP were determined to understand the structural requirements for inhibition. The study demonstrated that the rate of hydrolysis by ZIP, and conversely the strength of inhibition, is influenced by the length and composition of the peptide chain. dcu.ie
| Inhibitor/Substrate | Enzyme | Inhibition Type/Kinetic Parameter | Source |
| This compound | ZIP | Non-competitive inhibitor | dcu.ie |
| Z-Gly-Pro-OH | Prolyl Oligopeptidase (PREP) | Used for inhibitor titration to determine pKa of His680 (6.25) | oup.com |
| Phe-Arg-(8-amino-3,6-dioxaoctanoic acid)-Gly-[r]-fluoropyrrolidide | APCE | Ki = 54 µM; IC50 = 91 µM | nih.gov |
This table presents kinetic data for this compound and its analogs as enzyme inhibitors. Data is derived from multiple research findings.
A close analog, Z-Gly-Pro-OH, was utilized as an inhibitor to probe the active site of prolyl oligopeptidase (PREP). oup.com By measuring the association constant of the inhibitor with the enzyme at various pH levels, researchers determined the pKa of a critical histidine residue (His680) in the enzyme's active site to be 6.25. oup.com This type of analysis is crucial for understanding the catalytic mechanism of an enzyme.
Role of this compound in Protein Folding Studies and Stability
This compound is employed in studies related to protein folding and stability, providing insights into how proteins achieve their functional three-dimensional structures. chemimpex.com The inclusion of proline and glycine (B1666218) residues in a peptide sequence has significant conformational implications. Proline's rigid ring structure restricts the polypeptide backbone's flexibility, often inducing turns or kinks, while glycine's lack of a side chain provides a high degree of conformational freedom.
While specific thermodynamic data (e.g., melting temperature, Tm) on the effect of this compound on a particular protein is not broadly published, its utility stems from its role as a defined structural component in synthetic peptides used to model protein domains. For instance, studies on "miniproteins" like the Trp-cage use peptides with specific sequences to understand the forces driving protein folding. nih.gov The stability of such structures is highly dependent on interactions involving residues like proline and glycine. nih.gov
Research has shown that mutations involving proline and alanine can significantly impact protein fold stability. In the Trp-cage miniprotein, a Pro-to-Ala mutation can have varying effects depending on its location. A P19A mutation, for example, reduces fold stability by 16 kJ/mol due to the disruption of a favorable hydrophobic interaction. nih.gov Conversely, other Pro-to-Ala mutations might only destabilize the fold by 2.3–3.4 kJ/mol. nih.gov These findings underscore the importance of the local environment and interactions of proline residues, which can be modeled using peptides like this compound.
| Parameter | Observation | Significance | Source |
| Proline Residue | Induces turns and rigidifies peptide backbone. | Critical for forming defined secondary and tertiary structures. | nih.gov |
| Glycine Residue | Provides high conformational flexibility. | Allows for tight packing in protein cores but can also be destabilizing if solvent-exposed. | nih.gov |
| Pro-to-Ala Mutation | Can significantly alter protein stability (e.g., ΔG from 2.3 to 16 kJ/mol). | Demonstrates the energetic contribution of proline to protein folding. | nih.gov |
This table summarizes the structural roles of key amino acids within this compound and their impact on protein stability, based on findings from miniprotein research.
Application in Enzyme Assay Development and Standardization
The defined structure of this compound makes it a useful tool in the development and standardization of enzyme assays, particularly for proteases that cleave after proline residues.
Development of Fluorimetric and Spectrophotometric Assays Utilizing this compound as a Substrate
Standard spectrophotometric and fluorimetric assays rely on substrates that release a colored (chromogenic) or fluorescent (fluorogenic) molecule upon cleavage. This compound lacks such a reporter group. Therefore, it cannot be used in a direct, continuous assay format where a signal change is monitored in real-time.
However, its cleavage can be quantified using endpoint or coupled assays:
Chromatographic Assays (HPLC/LC-MS): The most direct way to assay cleavage of this compound is by using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). dcu.ie In this method, the enzyme reaction is stopped after a specific time, and the reaction mixture is analyzed. HPLC separates the uncleaved substrate (this compound) from its cleavage products (e.g., Z-Gly-Pro and Alanine). The amount of product formed can be quantified by measuring its peak area and comparing it to a standard curve. dcu.ie This method is highly specific and provides unambiguous confirmation of the cleavage event.
Coupled Spectrophotometric Assays: A coupled assay can be designed where the product of the first reaction (catalyzed by the enzyme of interest) becomes the substrate for a second, "coupling" enzyme. This second enzyme's activity must generate a measurable spectrophotometric signal. For example, if a protease cleaves this compound to release alanine, the alanine could be quantified using alanine dehydrogenase. This enzyme catalyzes the oxidative deamination of alanine, a reaction that involves the reduction of NAD⁺ to NADH. The increase in NADH concentration can be monitored continuously by measuring the absorbance at 340 nm. nih.gov
Standardization of Enzyme Activity Quantification Protocols with this compound
Accurate quantification of enzyme activity requires precise standards. This compound and its fragments, being stable chemical compounds, are ideal for this purpose, especially in chromatographic assays.
A typical standardization protocol using HPLC involves the following steps:
Preparation of a Standard Curve: A highly pure sample of a cleavage product, such as Z-Gly-Pro-OH, is used to prepare a series of solutions with known concentrations. dcu.ie
HPLC Analysis: Each of these standard solutions is injected into the HPLC, and the peak area corresponding to the compound is recorded.
Calibration: A standard curve is generated by plotting the peak area against the known concentration of the standard. This curve establishes a direct relationship between the instrumental signal and the amount of the substance.
Quantification of Enzyme Activity: When an enzyme assay is performed using this compound as the substrate, the amount of product generated can be precisely calculated by measuring its peak area in the chromatogram and using the standard curve to convert this value into a molar concentration. dcu.ied-nb.info
Cellular and Molecular Biological Investigations Involving Z Gly Pro Ala Oh
Modulation of Cellular Signaling Pathways
Z-Gly-Pro-Ala-OH and similar peptides are instrumental in studying enzymes that regulate neuropeptide levels, such as prolyl oligopeptidase (POP). tandfonline.com POP is a serine protease that cleaves peptide bonds on the carboxyl side of proline residues, playing a critical role in the degradation of proline-containing neuropeptides and peptide hormones. tandfonline.com The inhibition of POP can modulate the levels of these neuropeptides in the brain, potentially influencing cognitive functions.
Research indicates that substrates like this compound are used to investigate the activity of such enzymes. dcu.ie By acting as a substrate or competitive inhibitor, this compound can help elucidate the role of peptidases in neuropeptide signaling and homeostasis. chemimpex.comdcu.ie For instance, the related peptide Pro-Gly-Pro has been shown to restore levels of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) under stress conditions in animal models, highlighting the potential of such peptides to influence neuroregeneration and protect against neuronal loss. mdpi.comeco-vector.com The neuropeptide Glypromate (Gly-Pro-Glu) has been found to potentiate the release of acetylcholine (B1216132) in the parietal cortex and dopamine (B1211576) in the striatum. nih.gov
| Peptide/Compound | Enzyme/Receptor Target | Observed Effect in Research Models | Reference |
|---|---|---|---|
| Z-Ala-Pro-OH | Prolyl Oligopeptidase (POP) | Inhibition of POP, potentially enhancing neuroprotective peptide levels. | |
| Pro-Gly-Pro (PGP) | Neuronal Membranes (potential allosteric binding to NMDA, GABA, dopamine receptors) | Reduces astrogliosis, promotes neuronal regeneration, and restores BDNF levels after injury. | mdpi.comeco-vector.comresearchgate.net |
| Glypromate (GPE) | NMDA and AMPA Receptors | Potentiates acetylcholine and dopamine release; protects hippocampal neurons. | nih.gov |
Peptides like this compound are utilized in studies concerning protein-protein interactions (PPIs), particularly those involving peptidases. chemimpex.comnetascientific.com Prolyl oligopeptidase (POP), a key enzyme that interacts with this compound, is known to have several binding partners, including α-synuclein and α-tubulin. tandfonline.com The interaction strength of POP with its partners can be influenced by the presence of its ligands, such as substrates or inhibitors. tandfonline.com It has been speculated that the formation of a POP enzyme-substrate complex might necessitate PPIs to create an active tertiary structure. tandfonline.com Therefore, by binding to the active site of enzymes like POP, this compound can modulate the enzyme's conformation and its subsequent interactions with other proteins, which is crucial for cellular signaling and function. chemimpex.comtandfonline.com
Role in Disease Pathogenesis Models
The study of this compound and related peptides has significant implications for understanding neurodegenerative disorders. chemimpex.com The enzyme prolyl oligopeptidase (POP), which is a target for substrates like this compound, is implicated in conditions like Alzheimer's and Parkinson's disease. tandfonline.com Inhibition of POP is a therapeutic strategy being explored for these diseases, as it may enhance levels of neuroprotective peptides. Research using this compound as a substrate helps to characterize POP activity and screen for potential inhibitors. dcu.ie
Furthermore, neuropeptides themselves are deeply involved in the pathology of neurodegenerative diseases. acs.org For instance, the neuropeptide ghrelin has been shown to suppress microglia activation and inflammation in models of Parkinson's disease. mdpi.com The tripeptide Pro-Gly-Pro (PGP) has demonstrated neuroprotective effects by preventing mitochondrial dysfunction and reducing neuronal death following mechanical injury in vitro, a model relevant to traumatic brain injury. mdpi.comresearchgate.net Another related peptide, Glypromate (GPE), has shown neuroprotective activity in animal models of Huntington's disease. nih.gov
The core tripeptide sequence, Gly-Pro-Ala (GPA), has been identified as having significant protective effects against oxidative stress. researchgate.netnih.gov Oxidative stress, an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a key factor in cellular damage and various diseases. tandfonline.commednexus.org
Research has demonstrated that the GPA peptide can alleviate toxicity and intestinal damage induced by deoxynivalenol (B1670258) (DON), a common mycotoxin, by mitigating oxidative stress. researchgate.netnih.gov The mechanism involves the activation of the Nrf2 signaling pathway, a master regulator of antioxidant responses. researchgate.net GPA treatment was found to promote the migration of Nrf2 into the nucleus, which in turn enhances the activity of antioxidant enzymes like CAT, SOD-1, and GSH-PX, and inhibits the production of ROS and malondialdehyde (MDA). researchgate.net These findings suggest that peptides containing the Gly-Pro-Ala sequence may be promising candidates for alleviating conditions exacerbated by oxidative stress. researchgate.netnih.gov
| Condition/Model | Peptide | Key Finding | Reference |
|---|---|---|---|
| DON-induced toxicity in mice and IPEC-J2 cells | Gly-Pro-Ala (GPA) | Alleviated intestinal injury and oxidative stress by activating the Nrf2 pathway. | researchgate.netnih.gov |
| Sepsis-induced Acute Lung Injury (ALI) | Gly-Pro-Ala (GPA) | Suppressed proinflammatory cytokine production. | researchgate.net |
| H₂O₂-induced HepG2 cells | Related antioxidant peptides | Increased activity of antioxidant enzymes (CAT, SOD) and decreased levels of MDA. | mdpi.com |
This compound is being investigated for its potential role in developing treatments for metabolic disorders. chemimpex.com The individual amino acids that constitute the peptide—glycine (B1666218), proline, and alanine (B10760859)—are deeply integrated into cellular metabolism, and their circulating levels are often altered in metabolic diseases like type 2 diabetes and metabolic syndrome. frontiersin.orgnih.govresearchgate.net
Studies have shown that elevated plasma levels of proline and alanine, along with other amino acids, are significantly associated with metabolic syndrome. frontiersin.orgnih.gov Conversely, lower levels of glycine are linked to these conditions. frontiersin.orgresearchgate.net In plant models, the catabolism of Gly, Pro, and Ala has been shown to stimulate respiration and influence metabolic flexibility through pathways like the alternative oxidase (AOX) and Target of Rapamycin (TOR) kinase signaling. oup.comoup.com In gastric cancer patients, plasma levels of Gly, Pro, and Ala are significantly elevated preoperatively and are involved in critical metabolic pathways during recovery. nih.govresearchgate.net Given that this compound can interact with enzymes that modulate bioactive peptides, its role in research extends to how peptide signaling might influence the metabolic pathways where its constituent amino acids are key players. chemimpex.com
Assessment of this compound's Biological Activity and Bioactivity Enhancement Mechanisms
The synthetic peptide this compound is a tripeptide composed of glycine, proline, and alanine, featuring a benzyloxycarbonyl (Z) group at its N-terminus. This compound is primarily utilized in biochemical research as a building block for synthesizing more complex peptides. chemimpex.com The presence of the Z-group enhances the peptide's stability, a crucial factor in its utility for drug development and in studies focusing on protein folding and enzyme activity. chemimpex.com While direct biological activities of this compound itself are not extensively documented in dedicated studies, its core structure is integral to larger peptides designed to investigate specific biological processes.
Detailed Research Findings
Research into the biological activity involving the Z-Gly-Pro-Ala sequence is often centered on its incorporation into longer peptide chains that act as substrates for specific enzymes. A prominent example is the hexapeptide Z-Gly-Pro-Gly-Gly-Pro-Ala-OH, which serves as a well-characterized substrate for collagenase. medchemexpress.comfishersci.com
Collagenases are proteases that break down collagen. The specific cleavage of synthetic substrates like Z-Gly-Pro-Gly-Gly-Pro-Ala-OH is a common method for quantifying the enzymatic activity of these enzymes, including microbial collagenase (MMP-1). fishersci.comglpbio.com In this enzymatic reaction, the hexapeptide is hydrolyzed, yielding two smaller fragments: Z-Gly-Pro-Gly and Gly-Pro-Ala. researchgate.net The release of the Gly-Pro-Ala fragment can be measured, often through a colorimetric reaction with ninhydrin, to determine the rate of enzyme activity. fishersci.comglpbio.combachem.com This demonstrates a clear biological activity associated with a peptide sequence containing the this compound structural motif.
Beyond its role as a component of enzyme substrates, the Z-Gly-Pro motif is a key element in designing probes for other enzymes. For instance, the fluorogenic substrate Z-Gly-Pro-AMC is used to measure the activity of prolyl endopeptidases. glpbio.com The enzyme cleaves the bond after the proline residue, releasing a fluorescent molecule and allowing for kinetic analysis. glpbio.com Similarly, chromogenic substrates like Z-Gly-Pro-pNA have been used to measure the post-proline cleaving activity of various serine proteases. nih.gov
Interactive Data Table: Enzyme Substrate Profile
The following table summarizes the biological application of a well-researched peptide containing the core Z-Gly-Pro-Ala structure.
| Compound Name | Target Enzyme | Biological Activity/Application | Cleavage Products | Detection Method |
| Z-Gly-Pro-Gly-Gly-Pro-Ala-OH | Collagenase (e.g., MMP-1) fishersci.comglpbio.com | Substrate for quantifying collagenase activity. researchgate.net Induces metamorphosis in Cassiopea jellyfish larvae. glpbio.combachem.com | Z-Gly-Pro-Gly and Gly-Pro-Ala researchgate.net | Colorimetric reaction with ninhydrin. glpbio.combachem.com |
| Z-Gly-Pro-AMC | Prolyl Endopeptidase glpbio.com | Fluorogenic substrate for measuring enzyme activity. glpbio.com | Z-Gly-Pro and 7-amido-4-methylcoumarin glpbio.com | Fluorescence measurement. glpbio.com |
| Z-Gly-Pro-pNA | Prolyl Endopeptidases / Serine Proteases nih.gov | Chromogenic substrate for measuring enzyme activity. nih.gov | Z-Gly-Pro and p-nitroanilide nih.gov | Spectrophotometry (A410). nih.gov |
Compound Index
Preclinical Research and Therapeutic Potential of Z Gly Pro Ala Oh and Its Analogs
Drug Discovery and Development Pipeline
The journey from a basic peptide structure like Z-Gly-Pro-Ala-OH to a viable drug candidate is a meticulous process involving rational design, chemical optimization, and strategic targeting of biological pathways.
Design and Optimization of Peptide-Based Drug Candidates Derived from this compound
This compound is a valuable building block in peptide synthesis, providing a scaffold for creating more complex molecules with potential therapeutic applications in areas like metabolic and neurodegenerative diseases. chemimpex.com The design of drug candidates from this core structure leverages several optimization strategies to enhance stability, bioactivity, and target specificity. Rational design approaches, which include structure-activity relationship (SAR) studies and molecular modeling, are crucial for this process. researchgate.net
Key optimization strategies include:
N- and C-Terminal Modifications: The "Z" (carbobenzoxy) group on this compound is an example of an N-terminal modification. Such modifications can protect the peptide from degradation by aminopeptidases and alter its physicochemical properties. nih.gov
Amino Acid Substitution: Replacing one or more amino acids in the Gly-Pro-Ala sequence with natural or non-natural amino acids can significantly improve stability and binding affinity. acs.org For instance, substituting an amino acid with its D-enantiomer can confer resistance to proteolysis. explorationpub.com
Cyclization: Constraining the peptide's structure through cyclization can enhance receptor selectivity, potency, and stability against proteases compared to linear counterparts. nih.gov
Conjugation: Attaching moieties like fatty acids or polymers (e.g., PEGylation) can extend the peptide's plasma half-life. acs.org
These modifications aim to overcome the inherent limitations of peptides as drugs, such as poor stability and low membrane permeability. explorationpub.com
Table 1: Strategies for Optimizing Peptide-Based Drug Candidates
| Optimization Strategy | Purpose | Example/Rationale | Citation(s) |
| Terminal Modification | Increase stability, neutralize charge | N-terminal acetylation or C-terminal amidation to resist enzyme degradation. | nih.gov |
| Amino Acid Substitution | Enhance activity, improve stability | Replacing L-amino acids with D-amino acids to reduce susceptibility to proteases. | explorationpub.com |
| Backbone Modification | Increase stability | Introducing N-methyl amino acids to prevent enzymatic cleavage. | explorationpub.com |
| Cyclization | Improve stability, receptor selectivity, and potency | Creating a cyclic structure via disulfide bridges or head-to-tail cyclization. | nih.gov |
| Conjugation | Extend plasma half-life | Attaching the peptide to albumin-binding moieties or large carrier proteins. | nih.govacs.org |
Strategies for Targeting Specific Biological Pathways and Receptors with this compound Analogs
Analogs derived from the Gly-Pro-Ala sequence can be engineered to interact with specific biological targets, thereby modulating disease pathways. A key strategy involves designing peptides that act as ligands for cell surface receptors, such as G protein-coupled receptors (GPCRs), or as inhibitors of specific enzymes. nih.govaacrjournals.org
Fibroblast Activation Protein (FAP), a protease often overexpressed in the stroma of tumors, is a notable target. aacrjournals.org FAP is a post-proline peptidase, meaning it cleaves peptides after a proline residue. aacrjournals.orgnih.gov This enzymatic preference makes it an attractive target for peptides containing a Gly-Pro motif. Researchers have designed FAP-cleavable peptides that can, for example, activate a pro-toxin selectively at the tumor site. aacrjournals.org
Another approach is to disrupt intracellular protein-protein interactions, which are often implicated in disease. mdpi.com While delivering peptides into cells is a challenge, strategies using cell-penetrating peptides (CPPs) or other transporter systems are being developed. researchgate.netexplorationpub.com A novel transporter system utilizing a Gly-Pro-Gly spacer has been shown to efficiently deliver an antitumor peptide into aggressive leukemia and lymphoma cells. aacrjournals.org
Computational methods like molecular docking are invaluable for predicting how a designed peptide analog will bind to its target, guiding the optimization process before synthesis. mdpi.commdpi.com
Table 2: Potential Biological Targets for Gly-Pro-Ala Based Peptides
| Target Class | Specific Example | Therapeutic Rationale | Citation(s) |
| Enzymes | Fibroblast Activation Protein (FAP) | FAP is overexpressed in cancer stroma; Gly-Pro sequences can be used for targeted drug delivery. | aacrjournals.org |
| Enzymes | Leukotriene A4 Hydrolase (LTA4H) | LTA4H degrades the pro-inflammatory peptide Pro-Gly-Pro; modulation could control inflammation. | ersnet.orgki.se |
| Receptors | N-methyl-D-aspartate (NMDA) Receptor | The analog Gly-Pro-Glu is a weak agonist/inhibitor, suggesting a role in modulating neuronal excitotoxicity. | medchemexpress.com |
| Receptors | CXCR2 | The analog Pro-Gly-Pro can act as a chemoattractant for neutrophils via this receptor. | mdpi.com |
| Intracellular Proteins | Apoptotic Pathway Proteins | Peptides can be designed to modulate protein-protein interactions that regulate cell death. | mdpi.comnih.gov |
Therapeutic Applications in Disease Models
Preclinical studies using analogs of this compound, particularly the naturally occurring peptides Pro-Gly-Pro and Gly-Pro-Glu, have demonstrated significant therapeutic potential in models of neurological disorders, inflammation, cancer, and in regenerative medicine.
Neuroprotection and Neuroregeneration Studies Involving this compound Related Peptides (e.g., Pro-Gly-Pro, Gly-Pro-Glu)
The potential for these peptides in treating neurological damage is a significant area of investigation.
Pro-Gly-Pro (PGP): This endogenous tripeptide, formed from the breakdown of collagen, exhibits notable neuroprotective and neuroregenerative properties. mdpi.com In an in vitro model of mechanical brain injury (a scratch test on primary neuroglial cultures), PGP treatment increased cell survival and accelerated the healing of the neurotrauma. mdpi.comresearchgate.net Its mechanism involves reducing cellular calcium overload and preventing mitochondrial dysfunction in neurons following injury. mdpi.comnih.gov Furthermore, PGP promotes neuronal regeneration by reducing astrogliosis (scarring by glial cells) and increasing the migration of neurons to the damaged area. mdpi.comresearchgate.net
Gly-Pro-Glu (GPE): GPE is the N-terminal tripeptide of insulin-like growth factor-I (IGF-1) and is recognized as a neuroactive peptide. medchemexpress.comchemimpex.com It has shown neuroprotective effects in various animal models of neurodegenerative processes, including those for Alzheimer's disease. sigmaaldrich.com GPE can protect against beta-amyloid (Aβ)-induced damage, a key pathological feature of Alzheimer's. medchemexpress.comprobiologists.com One of its mechanisms of action involves inhibiting glutamate (B1630785) binding to the N-methyl-D-aspartate (NMDA) receptor, which can help prevent excitotoxicity. medchemexpress.com
Table 3: Summary of Neuroprotective and Neuroregenerative Findings
| Peptide | Disease Model/Assay | Key Findings | Mechanism of Action | Citation(s) |
| Pro-Gly-Pro (PGP) | In vitro mechanical injury (scratch test) | Increased cell survival by 16%; accelerated recovery of the neuronal network. | Reduces calcium overload, prevents mitochondrial dysfunction, decreases astrogliosis. | mdpi.comresearchgate.netnih.gov |
| Gly-Pro-Glu (GPE) | In vivo beta-amyloid insult | Protected the cortical somatostatinergic system from Aβ-induced depletion. | Reduces inflammation, modulates calcium and GSK-3β signaling. | medchemexpress.comsigmaaldrich.comnih.gov |
| Gly-Pro-Glu (GPE) | In vitro glutamate binding assay | Inhibited glutamate binding to the NMDA receptor with an IC50 of 14.7 μM. | NMDA receptor antagonist activity. | medchemexpress.com |
Evaluation of Anti-inflammatory and Antioxidant Effects of this compound Related Peptides
Chronic inflammation and oxidative stress are underlying factors in many diseases, and peptide analogs of this compound have shown promise in counteracting these processes.
Anti-inflammatory Effects: The tripeptide Pro-Gly-Pro (PGP) is a matrikine that plays a dual role in inflammation. researchgate.net It is generated during tissue injury and acts as a chemoattractant for neutrophils, directing the initial inflammatory response. ersnet.orgresearchgate.net Subsequently, an enzyme named leukotriene A4 hydrolase (LTA4H) helps resolve the inflammation by degrading PGP. ersnet.orgki.se This dual-function enzyme first promotes inflammation by producing LTB4 and later curtails it by inactivating PGP, highlighting a complex regulatory pathway. ki.se The analog Gly-Pro-Glu (GPE) has also demonstrated anti-inflammatory effects. In glial cell cultures, GPE co-administered with Aβ peptide reduced the pro-inflammatory cytokine IL-1β while increasing the anti-inflammatory cytokine IL-4, suggesting a protective effect by reducing the inflammatory environment. nih.gov
Antioxidant Effects: Peptides containing proline, glycine (B1666218), and acidic amino acids like glutamic acid have been identified as potent antioxidants. Hydrolysates of fish skin gelatin, for instance, have yielded antioxidant peptides with sequences such as Glu-Gly-Pro. researchgate.net Studies have shown that peptides rich in hydrophobic amino acids, including Pro, Ala, and Leu, exhibit strong radical scavenging activity. frontiersin.org One study identified a peptide with the sequence Pro-Val-Pro-Ala-Glu-Gly-Val from chicken essence that possessed antioxidant properties. jfda-online.com The antioxidant capacity is often attributed to the ability of these peptides to act as proton or electron donors, thereby stabilizing free radicals. frontiersin.org
Table 4: Summary of Anti-inflammatory and Antioxidant Findings
| Peptide/Sequence | Activity | Model/Assay | Key Findings | Citation(s) |
| Pro-Gly-Pro (PGP) | Anti-inflammatory | Regulation by LTA4H enzyme | PGP is degraded by LTA4H, contributing to the resolution of inflammation. | ersnet.orgki.se |
| Gly-Pro-Glu (GPE) | Anti-inflammatory | Glial and neuronal cell cultures | Reduced Aβ-induced IL-1β (pro-inflammatory) and increased IL-4 (anti-inflammatory). | nih.gov |
| Glu-Gly-Pro | Antioxidant | DPPH & hydroxyl radical scavenging | Identified as a key antioxidant peptide in a fraction from blue shark skin gelatin. | researchgate.net |
| Pro-Val-Pro-Ala-Glu-Gly-Val | Antioxidant | Linoleic acid autoxidation, DPPH scavenging | Isolated from chicken essence and identified as an antioxidant peptide. | jfda-online.com |
Exploration within Cancer Research and Regenerative Medicine Contexts
The unique properties of Gly-Pro-Ala related peptides have led to their exploration in the complex fields of oncology and regenerative medicine.
Cancer Research: The specific enzymatic activity of Fibroblast Activation Protein (FAP) in the tumor microenvironment makes it a prime target for peptide-based therapies. aacrjournals.org Researchers have designed promelittin protoxins that incorporate a Gly-Pro-Ala sequence, which is cleaved by FAP to release the lytic melittin (B549807) peptide, theoretically killing cancer cells and stromal cells in the vicinity. aacrjournals.org In another strategy, a transporter system named Wr-T, which uses a Gly-Pro-Gly spacer, was developed to deliver a p16 antitumor peptide into aggressive leukemia/lymphoma cells, inhibiting their growth by up to 80%. aacrjournals.org Furthermore, cyclic peptides containing a Gly-Pro-Pro-Ala sequence have demonstrated toxicity against lung cancer cell lines. nih.gov
Regenerative Medicine: The neuroregenerative effects of PGP and GPE are directly relevant to regenerative medicine, as they promote the repair and survival of neural tissue. mdpi.comnih.govsigmaaldrich.com The longer peptide Z-Gly-Pro-Gly-Gly-Pro-Ala-OH, a known collagenase substrate, is also used in research related to regenerative medicine. chemimpex.com Its ability to induce metamorphosis in jellyfish larvae is a model for understanding developmental and regenerative processes. medchemexpress.combachem.com The fundamental role of these peptides in cell migration, survival, and tissue remodeling underscores their potential in therapies aimed at repairing or replacing damaged tissues. mdpi.comucf.edu
Table 5: Applications in Cancer and Regenerative Medicine
| Field | Peptide/Sequence | Application/Finding | Mechanism/Rationale | Citation(s) |
| Cancer Research | Gly-Pro-Ala | FAP-activated protoxin | The sequence is a substrate for tumor-associated FAP, enabling targeted release of a toxin. | aacrjournals.org |
| Cancer Research | Gly-Pro-Gly | Peptide transporter system (Wr-T) | Used as a spacer to deliver a p16 antitumor peptide into leukemia/lymphoma cells. | aacrjournals.org |
| Cancer Research | Gly-Pro-Pro-Ala | Cyclic peptide (Wewakazole B) | Showed toxicity to lung cancer cell lines (H460) with an IC50 of 1.0 µM. | nih.gov |
| Regenerative Medicine | Pro-Gly-Pro (PGP) | Neuroregeneration | Promotes neuronal migration and reduces glial scarring after injury. | mdpi.comresearchgate.net |
| Regenerative Medicine | Z-Gly-Pro-Gly-Gly-Pro-Ala-OH | Developmental model | Induces metamorphosis in Cassiopea larvae, a model for regenerative processes. | medchemexpress.combachem.com |
Efficacy Assessment and Mechanism of Action in Preclinical Models
The therapeutic potential of the synthetic peptide this compound and its analogs is intrinsically linked to their interaction with a specific class of enzymes known as prolyl endopeptidases (PEPs), also referred to as prolyl oligopeptidases (POPs). These enzymes play a crucial role in the regulation of various physiological processes by cleaving peptide bonds on the carboxyl side of proline residues in small proteins and peptides. frontiersin.orgnih.gov The dysregulation of PEP activity has been implicated in the pathophysiology of several disorders, particularly those affecting the central nervous system.
The primary mechanism of action for this compound is its function as a substrate for prolyl endopeptidase. explorationpub.com This interaction forms the basis of its use in assays to determine PEP activity. glpbio.com While direct preclinical studies on the therapeutic efficacy of this compound are not extensively documented in publicly available research, its potential can be inferred from studies on its structural and functional analogs. The modulation of PEP activity, either through competitive inhibition or as a substrate, can influence the levels of bioactive peptides, thereby exerting therapeutic effects in various disease models.
Preclinical research has demonstrated that inhibitors of prolyl endopeptidase can have significant beneficial effects in models of neurodegenerative diseases and mood disorders. For instance, the analog Z-Ala-Pro-OH has shown antidepressant-like effects in animal models. uef.fi This effect is attributed to its ability to inhibit prolyl oligopeptidase, which in turn may modulate the levels of neuropeptides in the brain that are involved in mood regulation. uef.fi
Another related peptide, Pro-Gly-Pro (PGP) , which can be considered a structural analog, has demonstrated neuroregenerative and anti-inflammatory properties in preclinical settings. dcu.ieeco-vector.com In a model of mechanical injury to neuronal cultures, PGP accelerated neuroregeneration. dcu.ie Furthermore, in models of social stress, glyprolines, including PGP, have been shown to exert anti-apoptotic effects by modulating levels of caspases and pro-inflammatory cytokines. eco-vector.com
The therapeutic potential of modulating prolyl endopeptidase activity extends to inflammatory conditions. The peptide Ac-Pro-Gly-Pro-OH , an acetylated form of PGP, acts as a CXCR2 agonist and has been shown to elicit bactericidal activity and inhibit lung inflammation. medchemexpress.com This highlights the diverse therapeutic avenues that can be explored by targeting the pathways influenced by these proline-containing peptides.
The following tables summarize key findings from preclinical studies on this compound analogs and related peptides, providing insights into their efficacy and mechanisms of action.
Interactive Data Table: Efficacy of this compound Analogs in Preclinical Models
| Compound | Preclinical Model | Key Findings | Potential Therapeutic Application | Reference |
|---|---|---|---|---|
| Z-Ala-Pro-OH | Rat model of depression (Porsolt's forced swimming test) | Suppressed depression-like behavior. | Antidepressant | uef.fi |
| Pro-Gly-Pro (PGP) | In vitro scratch test on primary neuroglial culture | Accelerated neuroregeneration after mechanical injury. | Neuroregeneration | dcu.ie |
| Pro-Gly-Pro (PGP) | Rat model of "social" stress | Decreased levels of apoptotic markers (caspase-3, caspase-8) and pro-inflammatory TNF-α. Increased levels of brain-derived neurotrophic factor (BDNF). | Neuroprotection, Anti-inflammatory | eco-vector.com |
| Ac-Pro-Gly-Pro-OH | Models of lung inflammation | Inhibited lung inflammation and elicited bactericidal activity. | Anti-inflammatory | medchemexpress.com |
| Gly-Pro-Glu (GPE) | Mouse model of Parkinson's disease (MPTP-induced) | Decreased inflammatory response and reduced neurotoxicity by activating the Nrf2 antioxidant response and suppressing the NF-κB inflammatory pathway. | Neuroprotection, Anti-inflammatory | nih.gov |
Interactive Data Table: Mechanism of Action - Enzyme Inhibition Data
| Inhibitor | Enzyme | Inhibition Constant (Ki) / IC50 | Significance | Reference |
|---|---|---|---|---|
| Z-Ala-Pro-OH | Rat cortical Prolyl Endopeptidase (PREP) | Ki: 90 µM | Demonstrates inhibitory activity against PREP, supporting its mechanism in modulating neuropeptide levels. | uef.fi |
| Z-Pro-Prolinal | Mycobacterium tuberculosis Prolyl Oligopeptidase (POPMt) | Ki: 16.87 nM | A canonical POP inhibitor, providing a benchmark for the potency of other inhibitors. | frontiersin.org |
| Propeptin | Prolyl endopeptidase from Flavobacterium | Ki: 0.70 µM | Competitive inhibitor of prolyl endopeptidase. | glpbio.com |
| SNA-8073-B | Prolyl endopeptidase from Flavobacterium | IC50: 8.9 µM | Non-competitive inhibitor of prolyl endopeptidase. | glpbio.com |
| OncoFAP | Human Fibroblast Activation Protein (FAP) | IC50: 16.8 nM | Potent inhibitor of FAP, a prolyl-specific peptidase, with applications in tumor targeting. | pnas.org |
Advanced Analytical and Characterization Techniques Applied to Z Gly Pro Ala Oh Research
Chromatographic Separations for Z-Gly-Pro-Ala-OH and its Metabolites
Chromatographic techniques are fundamental in the analysis of this compound, enabling the separation of the peptide from complex mixtures and the isolation of its metabolites for further characterization.
High-Performance Liquid Chromatography (HPLC) for Analysis and Purification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of this compound. In research settings, HPLC is employed to assess the purity of synthesized this compound and to monitor its enzymatic hydrolysis. For instance, studies investigating the cleavage of this compound by specific peptidases utilize HPLC to track the decrease of the substrate and the appearance of product peaks over time. dcu.ie The absorbance of the peptide bonds at a specific wavelength, typically around 214 nm, allows for quantitative analysis. dcu.ie The purity of related peptide substrates is often confirmed to be greater than 95% by HPLC analysis. sigmaaldrich.compeptanova.de
Reverse-Phase Chromatography for Isolation and Characterization
Reverse-phase chromatography is a powerful variant of HPLC that is extensively used for the isolation and purification of this compound and its metabolic products from biological matrices or reaction mixtures. researchgate.netjst.go.jp This technique separates molecules based on their hydrophobicity. In a typical application, a C8 or C18 column is used as the stationary phase, and a gradient of an organic solvent, such as acetonitrile, in an aqueous solution containing an ion-pairing agent like trifluoroacetic acid (TFA), serves as the mobile phase. jst.go.jp This method has been successfully used to purify related peptides and their cyclized derivatives. researchgate.netjst.go.jp For example, in studies on the cyclization of Gly-Pro-Y sequences, where Y can be Alanine (B10760859), reverse-phase chromatography was crucial for isolating the resulting cyclo(Gly-Pro). researchgate.netjst.go.jp
| Parameter | Value/Description | Reference |
| Column | C8 or C18 reverse-phase | jst.go.jp |
| Mobile Phase | Acetonitrile/Water gradient with Trifluoroacetic Acid (TFA) | jst.go.jp |
| Detection Wavelength | 214 nm | dcu.ie |
| Application | Purity assessment, enzymatic hydrolysis monitoring, purification | dcu.ieresearchgate.netjst.go.jp |
Mass Spectrometry-Based Analysis
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of this compound and its metabolites, providing precise molecular weight information and fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Identification and Quantification
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and specific method for identifying and quantifying this compound and its degradation products. dcu.ie In studies investigating the substrate specificity of proline-specific endopeptidases, LC-MS is used to identify the hydrolysis products formed from various Z-Gly-Pro-X peptides, including this compound. dcu.iedcu.ie The LC component separates the peptides, which are then introduced into the mass spectrometer for detection. This technique allows for the confirmation of expected cleavage products, such as Z-Gly-Pro, and the investigation of the influence of the C-terminal amino acid on the rate of hydrolysis. dcu.ie LC-MS has been instrumental in characterizing the active site of novel peptidases by analyzing the fragments produced from a range of peptide substrates. dcu.ie
Electrospray Ionization Mass Spectrometry (ESI-MS) for Structural Confirmation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used in conjunction with LC to analyze peptides like this compound. ESI-MS is particularly valuable for confirming the molecular weight of the intact peptide and its fragments without causing significant degradation. jst.go.jp In the analysis of related peptides, ESI-MS has been used to confirm the structure of purified components by providing accurate mass-to-charge ratios. researchgate.netjst.go.jp For instance, in the study of cyclo(-Gly-Pro) formation from precursors including Gly-Pro-Ala, ESI-MS was used to verify the mass of the isolated cyclic dipeptide. researchgate.netjst.go.jp
| Technique | Application | Key Findings | Reference |
| LC-MS | Identification of hydrolysis products | Confirmed the formation of Z-Gly-Pro from this compound cleavage. | dcu.iedcu.ie |
| LC-MS | Quantification of peptide fragments | Determined the relative amounts of cleavage products to assess enzyme specificity. | dcu.ie |
| ESI-MS | Structural confirmation of purified peptides | Verified the molecular weight of isolated cyclo(-Gly-Pro). | researchgate.netjst.go.jp |
Spectroscopic Methods for this compound Research
While chromatographic and mass spectrometric methods are central to the analysis of this compound, other spectroscopic techniques can also provide valuable information. For instance, in studies involving fluorogenic peptide substrates like Z-Gly-Pro-AMC, fluorescence spectroscopy is employed to measure enzyme activity by detecting the release of the fluorescent reporter group. medchemexpress.com Although this compound itself is not chromogenic or fluorogenic, its study often runs parallel to assays using these modified peptides. Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy has been used in conjunction with MS for the definitive structural analysis of related cyclic dipeptides derived from sequences containing Gly-Pro-Ala. researchgate.netjst.go.jp
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the three-dimensional structure and dynamics of peptides in solution. ias.ac.in For this compound, NMR studies provide detailed insights into its conformational preferences, which are largely influenced by the presence of the proline residue.
A key conformational feature of the Gly-Pro sequence is the ability of the peptide bond between them to exist in either a cis or trans conformation. The energy barrier between these two isomers is relatively low, often leading to the presence of both forms in solution. 1D and 2D NMR techniques can distinguish and quantify these populations. The chemical shifts of the proline Cβ and Cγ carbons are particularly sensitive to the isomeric state of the X-Pro bond. titech.ac.jp
Detailed Research Findings:
Conformational Isomers: Studies on related oligopeptides containing the Z-Gly-Pro sequence have demonstrated the utility of 13C NMR in solid-state and solution-phase analysis. titech.ac.jp The chemical shift difference between Pro Cβ and Cγ carbons is a reliable indicator of the cis/trans isomerism. titech.ac.jp
Hydrogen Bonding: The conformation of the peptide backbone is often stabilized by intramolecular hydrogen bonds. NMR can detect these bonds by measuring the temperature coefficients of the amide proton (NH) chemical shifts or through solvent exchange experiments. ias.ac.in In peptides with a β-turn structure, a common motif for Pro-containing sequences, a hydrogen bond often forms between the C=O of one residue and the NH of a residue further down the chain. titech.ac.jp
Table 1: Illustrative 13C NMR Chemical Shifts for Proline Residues in Peptides
| Carbon Atom | trans Conformation (ppm) | cis Conformation (ppm) |
| Pro Cα | ~61 | ~61 |
| Pro Cβ | ~30 | ~32 |
| Pro Cγ | ~25 | ~24 |
| Pro Cδ | ~48 | ~48 |
Note: This table presents typical chemical shift values for proline carbons, which are indicative of the cis/trans isomeric state of the preceding peptide bond. Actual values for this compound may vary.
UV-Vis Spectroscopy for Detection and Reaction Monitoring
UV-Vis spectroscopy is a widely used technique in biochemistry for detecting and quantifying molecules containing chromophores—groups that absorb light in the ultraviolet-visible range. pan.olsztyn.pl In this compound, the primary chromophore is the benzyloxycarbonyl (Z) group, which contains a benzene (B151609) ring. The peptide bonds themselves also absorb light, but at shorter wavelengths (around 190-230 nm). nih.gov
Detailed Research Findings:
Detection and Quantification: The Z-group provides a distinct UV absorbance maximum, typically around 257 nm, which allows for the detection and quantification of the peptide in solution using a spectrophotometer. This is a fundamental technique used in conjunction with liquid chromatography (HPLC) for purity analysis and quantification.
Reaction Monitoring: While this compound itself is not a chromogenic substrate, UV-Vis spectroscopy is central to monitoring its hydrolysis when using chromogenic analogs. For instance, in assays for prolyl endopeptidases, a related substrate, Z-Gly-Pro-pNA (p-nitroanilide), is often used. researchgate.net Enzymatic cleavage of the Pro-pNA bond releases the yellow-colored p-nitroaniline, which has a strong absorbance at 410 nm. researchgate.net The rate of increase in absorbance at this wavelength is directly proportional to the rate of the enzymatic reaction. researchgate.net Although this compound does not release a colored product, its cleavage can be monitored by separating the products (e.g., Z-Gly-Pro and Ala) from the substrate using HPLC and detecting them via their UV absorbance. dcu.ie
Table 2: Typical UV Absorbance Maxima for Relevant Chromophores
| Chromophore | Wavelength (λmax) | Context |
| Benzene Ring (in Z-group) | ~257 nm | Detection of the intact peptide or Z-containing fragments. |
| Peptide Bond | ~190-230 nm | General peptide detection, though often subject to interference. nih.gov |
| p-Nitroaniline (pNA) | 410 nm | Released product from chromogenic substrates like Z-Gly-Pro-pNA. researchgate.net |
Fluorescence Spectroscopy for Enzyme Kinetic Measurements
Fluorescence spectroscopy offers higher sensitivity than absorbance spectroscopy and is a powerful tool for studying enzyme kinetics. rsc.org Similar to the use of chromogenic substrates in UV-Vis assays, enzyme activity can be measured using fluorogenic substrates that release a highly fluorescent molecule upon cleavage.
Detailed Research Findings: The peptide this compound is not intrinsically fluorescent. To utilize fluorescence spectroscopy for kinetic measurements, it would need to be modified, or a related fluorogenic substrate would be used. A common fluorogenic substrate for prolyl peptidases is Z-Gly-Pro-AMC, where AMC (7-amido-4-methylcoumarin) is a fluorescent leaving group. medchemexpress.com
Principle of Fluorogenic Assays: In its peptide-bound form, the fluorescence of the AMC group is quenched. When an enzyme like prolyl endopeptidase cleaves the Pro-AMC bond, the free AMC is released, resulting in a significant increase in fluorescence intensity when excited at its optimal wavelength (typically ~380 nm), with emission measured around 460 nm. medchemexpress.com
Kinetic Analysis: By continuously monitoring the increase in fluorescence over time, researchers can determine the initial reaction velocity. Performing these measurements at various substrate concentrations allows for the calculation of key kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat), which characterize the enzyme's efficiency and affinity for the substrate. medchemexpress.com While these specific measurements would be performed on a substrate like Z-Gly-Pro-AMC, this compound could be used in the same system as a competitive inhibitor to determine its binding affinity (Ki) for the enzyme.
Enzymatic Digestion and Hydrolysis Monitoring Techniques
This compound is a substrate for post-proline cleaving enzymes, a class of peptidases that specifically recognize and cleave peptide bonds on the C-terminal side of proline residues. dcu.ienih.gov A key enzyme in this class is prolyl oligopeptidase (POP). The digestion of this tripeptide is expected to yield two fragments: Z-Gly-Pro-OH and Alanine. Monitoring this process requires techniques that can separate and identify the substrate and its hydrolysis products over time.
Detailed Research Findings:
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique used to monitor the hydrolysis of non-labeled peptide substrates. dcu.ie In a typical experiment, the reaction mixture containing this compound and the enzyme is incubated at a controlled temperature (e.g., 37°C). dcu.ie At specific time points, aliquots are taken, and the reaction is stopped (e.g., by adding acid). The samples are then injected into an HPLC system.
Using a reversed-phase column, the substrate (this compound) and its more polar product (Z-Gly-Pro-OH) can be separated based on their different retention times.
By monitoring the decrease in the area of the substrate peak and the corresponding increase in the product peak area over time, the rate of hydrolysis can be accurately quantified. dcu.ie
Liquid Chromatography-Mass Spectrometry (LC-MS): For unambiguous identification of the hydrolysis products, HPLC is often coupled directly to a mass spectrometer. dcu.ie LC-MS provides not only the retention time but also the mass-to-charge ratio (m/z) of the eluting compounds. This confirms the identity of the substrate and its cleavage products by matching their experimental molecular weights to their theoretical values. dcu.ie This technique is definitive in confirming that cleavage occurs at the expected Pro-Ala bond.
Table 3: Expected Products of this compound Enzymatic Hydrolysis
| Compound | Molecular Formula | Theoretical Molecular Weight ( g/mol ) | Expected Cleavage Site |
| This compound (Substrate) | C₁₉H₂₅N₃O₆ | 391.42 | N/A |
| Z-Gly-Pro-OH (Product 1) | C₁₅H₁₈N₂O₅ | 306.31 | Between Pro and Ala |
| Alanine (Product 2) | C₃H₇NO₂ | 89.09 | Between Pro and Ala |
Future Research Directions and Unexplored Avenues for Z Gly Pro Ala Oh
Development of Novel Peptide Mimetics and Prodrugs based on Z-Gly-pro-ala-OH Framework
The inherent structure of this compound makes it an excellent candidate for the development of peptide mimetics and prodrugs. Peptide mimetics are compounds that imitate the structure and function of natural peptides but often have improved stability and bioavailability. chemimpex.com Prodrugs are inactive compounds that are converted into active drugs within the body, a strategy often used to improve pharmacokinetic properties. nih.govresearchgate.net
Future research could focus on modifying the this compound backbone to create mimetics with enhanced properties. For example, alterations to the peptide bonds could increase resistance to enzymatic degradation, a common challenge with peptide-based therapeutics. The proline residue already lends a degree of conformational rigidity, and further modifications could lock the molecule into a bioactive conformation, increasing its specificity and potency for a target receptor or enzyme.
The development of prodrugs based on the this compound framework represents another significant opportunity. The carboxyl group or the N-terminal Z-group could be masked with stimulus-responsive moieties. nih.gov These moieties could be designed to be cleaved by specific enzymes, such as esterases, that are abundant at a target site, thereby releasing the active peptide. nih.govresearchgate.net This approach could improve drug delivery and reduce off-target effects. nih.gov The use of amino acids and dipeptides in prodrug strategies has been shown to leverage cellular transport systems, which could be another avenue for enhancing the delivery of drugs derived from this peptide. mdpi.com
Table 1: Potential Strategies for Peptide Mimetic and Prodrug Development
| Strategy | Objective | Potential Modification to this compound |
| Peptide Mimetics | Enhance stability and bioactivity | - Replacing peptide bonds with non-hydrolyzable isosteres- Introducing non-natural amino acids- Cyclization of the peptide backbone |
| Prodrugs | Improve pharmacokinetics and targeted delivery | - Esterification of the C-terminal carboxyl group- Attaching a promoiety to the N-terminus- Conjugation to a carrier molecule for targeted release |
Advanced Mechanistic Studies of this compound in Enzyme-Peptide Interactions
A deeper understanding of how this compound interacts with enzymes at a molecular level is crucial for its future applications. While it is known to be involved in studies of enzyme activity, advanced mechanistic studies can provide high-resolution insights into these interactions. chemimpex.com Techniques such as X-ray crystallography and cryo-electron microscopy could be employed to visualize the peptide bound to the active site of target enzymes. nih.gov
Kinetic studies are fundamental to understanding the dynamics of enzyme-peptide interactions. acs.org Future research could involve detailed kinetic analysis to determine the binding affinity (Km) and catalytic efficiency (kcat/Km) of this compound with various proteases. Such studies have been used to characterize the interaction of similar peptides with enzymes like prolyl endopeptidases, revealing the importance of specific residues for binding and inhibition. nih.govtandfonline.com
Furthermore, molecular dynamics (MD) simulations can complement experimental data by modeling the dynamic behavior of the peptide within an enzyme's active site. plos.org These simulations can reveal transient interactions and conformational changes that are difficult to capture experimentally but are critical for the catalytic mechanism. plos.org This level of mechanistic detail is essential for the rational design of more potent and selective enzyme inhibitors or substrates based on the this compound scaffold.
Exploration of New Biological Targets and Pathways for this compound
While this compound is used in general biochemical research, its full therapeutic potential may be realized by identifying novel biological targets and pathways it can modulate. chemimpex.com A related, longer peptide, Z-Gly-Pro-Gly-Gly-Pro-Ala-OH, is known to be a substrate for microbial collagenase (MMP-1). glpbio.comglpbio.comhongtide.comfishersci.com This suggests that this compound and its derivatives could be explored as modulators of matrix metalloproteinases (MMPs), a family of enzymes involved in cancer and inflammation.
The cleavage product of the longer peptide, Gly-Pro-Ala, has been shown to exert protective effects against cellular toxicity and intestinal damage by reducing oxidative stress through the Nrf2 pathway. nih.gov This finding opens up the possibility that this compound or its metabolites could have similar antioxidant and cytoprotective properties, warranting investigation into its effects on oxidative stress-related pathways.
Additionally, other small peptides containing the Pro-Gly-Pro motif have demonstrated neuroregenerative and neuroprotective effects. mdpi.com Given the structural similarities, future studies could explore whether this compound exhibits activity in the central nervous system, potentially offering new therapeutic strategies for neurodegenerative diseases. chemimpex.com
Table 2: Potential Biological Targets and Pathways for this compound
| Target/Pathway | Potential Therapeutic Area | Rationale |
| Matrix Metalloproteinases (MMPs) | Cancer, Inflammation | A structurally similar peptide is a substrate for MMP-1. glpbio.comglpbio.com |
| Nrf2 Pathway | Oxidative Stress, Intestinal Injury | The related tripeptide Gly-Pro-Ala shows antioxidant effects via this pathway. nih.gov |
| Neuropeptide Signaling | Neurodegenerative Diseases | Similar peptides have shown neuroprotective and neuroregenerative properties. chemimpex.commdpi.com |
| Metabolic Pathways | Metabolic Disorders | The compound is recognized for its potential in developing treatments for metabolic disorders. chemimpex.com |
Integration of this compound Research with Omics Technologies (e.g., Peptidomics)
The integration of this compound research with advanced "omics" technologies, particularly peptidomics, promises to uncover its broader biological roles. Peptidomics involves the comprehensive analysis of all peptides in a cell, tissue, or organism, providing an unbiased view of peptide function and regulation. nih.gov
By using this compound as a probe in cellular or animal models, peptidomics can be used to identify the full range of enzymes that process it and the resulting peptide fragments that are generated. This approach can help discover previously unknown metabolic pathways and physiological functions associated with the peptide. nih.gov For instance, peptidomics has been successfully used to identify novel endogenous substrates for peptidases, which is crucial for defining their biological functions. nih.gov
Combining peptidomics with machine learning algorithms can further accelerate the discovery of new bioactive peptides derived from this compound. nih.gov By analyzing the peptide sequences identified through peptidomics, machine learning models can predict their biological activity, significantly reducing the time and cost associated with traditional screening methods. nih.gov This integrated approach could rapidly expand the known biological activities of this compound and its derivatives, opening up new avenues for therapeutic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
